molecular formula C21H27Cl2NO B1423905 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220032-92-7

3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1423905
CAS No.: 1220032-92-7
M. Wt: 380.3 g/mol
InChI Key: HHRMQLQDKCNDRJ-UHFFFAOYSA-N
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Description

3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride is a chemical compound with the molecular formula C22H26ClNO2 It is a derivative of piperidine where a chlorophenyl group is attached to the piperidine ring, and it is further modified by a phenylethyl group and a hydrochloride salt formation

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-4-(1-methyl-1-phenylethyl)phenol with piperidine in the presence of a suitable coupling reagent, such as carbonyldiimidazole (CDI), under controlled conditions. The reaction typically requires a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to neutralize the byproducts.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]azetidine: A closely related compound with a different ring structure.

  • 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]morpholine: A compound with a different heterocyclic ring structure.

Properties

IUPAC Name

3-[[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO.ClH/c1-21(2,17-8-4-3-5-9-17)18-10-11-20(19(22)13-18)24-15-16-7-6-12-23-14-16;/h3-5,8-11,13,16,23H,6-7,12,14-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRMQLQDKCNDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCCNC3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220032-92-7
Record name Piperidine, 3-[[2-chloro-4-(1-methyl-1-phenylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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